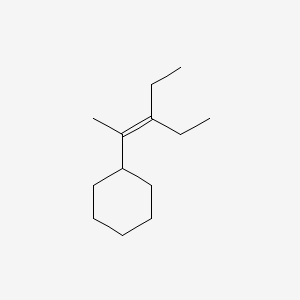
(2-Ethyl-1-methyl-1-butenyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is an organic compound with the molecular formula C13H24 and a molecular weight of 180.33 g/mol It is a derivative of cyclohexane, featuring a substituted butenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methyl-1-butenyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable butenyl derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 2-ethyl-1-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethyl-1-methyl-1-butenyl)cyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: NBS, light or radical initiators.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
(2-Ethyl-1-methyl-1-butenyl)cyclohexane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Ethyl-1-methyl-1-butenyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: The parent compound, lacking the butenyl substitution.
1-Ethyl-2-methylcyclohexane: A similar compound with different alkyl substitutions.
1-Methyl-2-ethylcyclohexane: Another isomer with a different arrangement of the ethyl and methyl groups.
Uniqueness
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interactions are desired .
Propiedades
Número CAS |
74810-42-7 |
|---|---|
Fórmula molecular |
C13H24 |
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
3-ethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h13H,4-10H2,1-3H3 |
Clave InChI |
OKUNFCUAPUTMHR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C1CCCCC1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


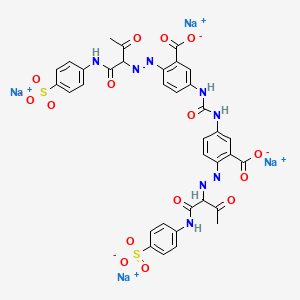
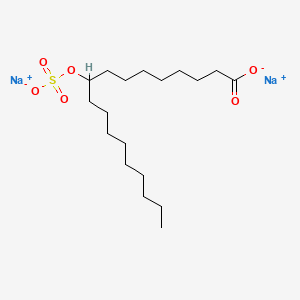
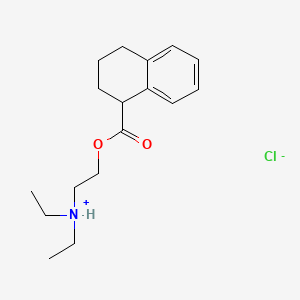



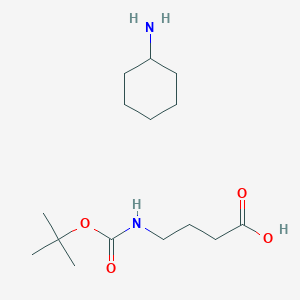
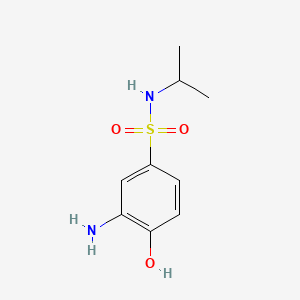

(2-diphenylphosphinophenyl)methane,min. 97% taniaphos](/img/structure/B13782668.png)

![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)


